molecular formula C18H15N3S B11586674 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile

Cat. No.: B11586674
M. Wt: 305.4 g/mol
InChI Key: KBJRBPRENJJKMQ-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with amino, ethyl, phenyl, thiophenyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters is crucial to achieve consistent quality. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carboxamide
  • 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carboxylic acid
  • 2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-methanol

Uniqueness

2-Amino-5-ethyl-6-phenyl-4-(thiophen-2-yl)pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carbonitrile group, in particular, can enhance its reactivity and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

2-amino-5-ethyl-6-phenyl-4-thiophen-2-ylpyridine-3-carbonitrile

InChI

InChI=1S/C18H15N3S/c1-2-13-16(15-9-6-10-22-15)14(11-19)18(20)21-17(13)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H2,20,21)

InChI Key

KBJRBPRENJJKMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=CS3

Origin of Product

United States

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